molecular formula C10H8ClNO3 B14292085 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one CAS No. 112590-52-0

4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one

Cat. No.: B14292085
CAS No.: 112590-52-0
M. Wt: 225.63 g/mol
InChI Key: CNJQBMQMYHGBOJ-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can produce various substituted quinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the hydroxy and methoxy groups.

    6-Methoxyquinoline: Lacks the chloro and hydroxy groups.

    1-Hydroxyquinoline: Lacks the chloro and methoxy groups.

Uniqueness

4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112590-52-0

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-chloro-1-hydroxy-6-methoxyquinolin-2-one

InChI

InChI=1S/C10H8ClNO3/c1-15-6-2-3-9-7(4-6)8(11)5-10(13)12(9)14/h2-5,14H,1H3

InChI Key

CNJQBMQMYHGBOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C=C2Cl)O

Origin of Product

United States

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